3-Chloro-6-(3-methylphenyl)pyridazine
Overview
Description
“3-Chloro-6-(3-methylphenyl)pyridazine” is a chemical compound with the molecular formula C11H9ClN2 . It is a derivative of pyridazine, a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as IR, NMR, and LC-MS . The compound has an average mass of 204.656 Da and a monoisotopic mass of 204.045425 Da .Scientific Research Applications
Synthesis and Structural Analysis
Pyridazine derivatives, including those similar to 3-Chloro-6-(3-methylphenyl)pyridazine, have been synthesized and characterized through various techniques like NMR, IR, mass spectral studies, and X-ray diffraction. These compounds are noted for crystallizing in different crystal systems and space groups. Detailed structural analysis is achieved through Density Functional Theory (DFT) calculations, which help in understanding molecular properties like energy levels, energy gaps, and quantum chemical parameters (Sallam et al., 2021).
Biological and Pharmaceutical Properties
Pyridazine derivatives have shown significant biological properties such as anti-tumor and anti-inflammatory activity. Some derivatives have been found to exhibit good anticonvulsive properties and similarities to blood pressure-lowering drugs. Additionally, certain derivatives have displayed excellent anti-bacterial effects (Druey et al., 1954).
Herbicidal and Agricultural Applications
In the agricultural sector, derivatives of pyridazine, including those with structural similarities to this compound, are used as herbicides, insecticides, and plant growth regulators. Some compounds within this category have shown potent herbicidal activities against various plant species (Xu et al., 2008).
Corrosion Inhibition
Pyridazine derivatives have been studied for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments. Experimental and theoretical studies suggest that these compounds can significantly inhibit steel corrosion, making them useful in industrial applications (Mashuga et al., 2017).
Future Directions
Properties
IUPAC Name |
3-chloro-6-(3-methylphenyl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-3-2-4-9(7-8)10-5-6-11(12)14-13-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIFRHAHAWOUJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498761 | |
Record name | 3-Chloro-6-(3-methylphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66549-34-6 | |
Record name | Pyridazine, 3-chloro-6-(3-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66549-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-(3-methylphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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